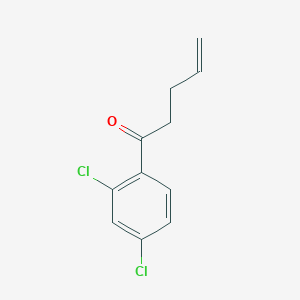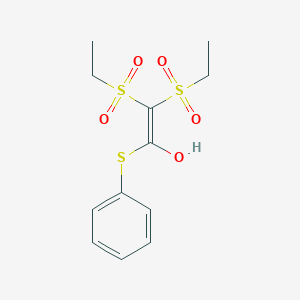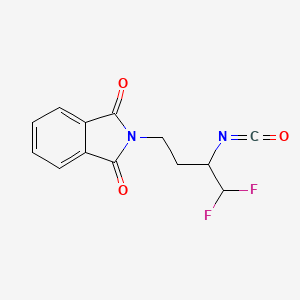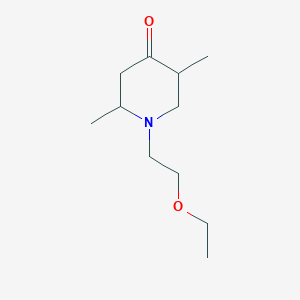
N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, along with a dimethylated ethylenediamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methyl-2-phenylpyrimidine-4-carbaldehyde with N,N-dimethylethylenediamine. The reaction is carried out under an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms of ethylenediamine.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups attached to the nitrogen atoms of ethylenediamine.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the pyrimidine ring with phenyl and methyl substitutions, which imparts distinct chemical properties and reactivity compared to other ethylenediamine derivatives .
Propiedades
Número CAS |
90185-70-9 |
|---|---|
Fórmula molecular |
C15H20N4 |
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(6-methyl-2-phenylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-12-11-14(16-9-10-19(2)3)18-15(17-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,17,18) |
Clave InChI |
OGGNGAFBHWTZGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)


![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)


![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)


![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
